1-(1-{2-[(4-fluorophenyl)sulfanyl]acetyl}piperidin-4-yl)-3-methyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-{2-[(4-fluorophenyl)sulfanyl]acetyl}piperidin-4-yl)-3-methyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione is a complex organic compound that features a unique combination of functional groups, including a fluorophenyl group, a piperidine ring, and a benzothiadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-{2-[(4-fluorophenyl)sulfanyl]acetyl}piperidin-4-yl)-3-methyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione typically involves multiple steps:
Formation of the Fluorophenyl Sulfanyl Acetyl Intermediate: This step involves the reaction of 4-fluorothiophenol with an appropriate acetylating agent under controlled conditions to form the fluorophenyl sulfanyl acetyl intermediate.
Piperidine Ring Formation: The intermediate is then reacted with piperidine under suitable conditions to form the piperidin-4-yl derivative.
Benzothiadiazole Formation: The final step involves the cyclization of the piperidin-4-yl derivative with appropriate reagents to form the benzothiadiazole moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(1-{2-[(4-fluorophenyl)sulfanyl]acetyl}piperidin-4-yl)-3-methyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione can undergo various types of chemical reactions:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as halogens, nitrating agents, or sulfonating agents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
1-(1-{2-[(4-fluorophenyl)sulfanyl]acetyl}piperidin-4-yl)-3-methyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione has several scientific research applications:
Medicinal Chemistry: It can be explored for its potential as a therapeutic agent due to its unique structural features.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 1-(1-{2-[(4-fluorophenyl)sulfanyl]acetyl}piperidin-4-yl)-3-methyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione involves its interaction with specific molecular targets and pathways. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the piperidine ring can form hydrogen bonds with amino acid residues. The benzothiadiazole moiety may be involved in electron transfer processes, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-{2-[(4-chlorophenyl)sulfanyl]acetyl}piperidin-4-yl)-3-methyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione
- 1-(1-{2-[(4-bromophenyl)sulfanyl]acetyl}piperidin-4-yl)-3-methyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione
Uniqueness
The presence of the fluorophenyl group in 1-(1-{2-[(4-fluorophenyl)sulfanyl]acetyl}piperidin-4-yl)-3-methyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione imparts unique electronic properties that can influence its reactivity and interactions with biological targets. This makes it distinct from its chlorinated or brominated analogs.
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-1-[4-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O3S2/c1-22-18-4-2-3-5-19(18)24(29(22,26)27)16-10-12-23(13-11-16)20(25)14-28-17-8-6-15(21)7-9-17/h2-9,16H,10-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSJVZRSJUHIPSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)C3CCN(CC3)C(=O)CSC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.